3-Chloro-2-methoxypyridin-4-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYOZWKDSGMJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CN1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 2 Methoxypyridin 4 Ol and Analogous Structures
Regioselective Synthesis Strategies for Substituted Pyridinols
Regioselectivity is a cornerstone of synthesizing complex pyridine (B92270) derivatives. nih.govrsc.org The challenge lies in directing reactions to a specific carbon atom on the heterocyclic ring, avoiding the formation of unwanted isomers. For pyridinols, the electronic effects of the hydroxyl and other groups on the ring guide the position of electrophilic or nucleophilic attack. chim.it Strategies often involve either activating a specific position for substitution or deactivating others.
Direct halogenation offers a more straightforward route to halopyridinols by introducing a halogen atom in a single step. However, the success of this approach is highly dependent on the choice of the halogenating agent and the precise control of reaction conditions to favor the desired regioisomer.
Common chlorinating agents such as **Thionyl Chloride (SOCl₂) ** and Phosphorus Oxychloride (POCl₃) are employed for the direct chlorination of pyridinol scaffolds. For instance, the synthesis of chloro-substituted pyridinols can be achieved by reacting the corresponding pyridin-4-ol precursor with these reagents. The hydroxyl group of the pyridin-4-ol tautomer (4-pyridone) can be converted to a chloro substituent, or the ring itself can be chlorinated. In the synthesis of related compounds, such as 5-chloro-3-pyridinol derivatives, these reagents have also been utilized. clockss.org The chlorination of N-oxides with Phosphorus Oxychloride has been shown to afford compounds chlorinated at the α-position relative to the ring nitrogen. researchgate.net
Table 1: Chlorinating Agents in Pyridine Synthesis
| Agent | Formula | Typical Application |
| Thionyl Chloride | SOCl₂ | Chlorination of pyridin-4-ol precursors. |
| Phosphorus Oxychloride | POCl₃ | Chlorination of pyridin-4-ol precursors and their N-oxides. researchgate.net |
The regiochemical outcome and yield of direct chlorination are profoundly influenced by reaction parameters. The optimization of these conditions is critical to maximize the formation of the desired product while minimizing side reactions.
Temperature : Reaction temperature can be a deciding factor in selectivity. For example, certain chlorination reactions are performed under reflux conditions to ensure sufficient energy for the reaction to proceed. However, lower temperatures might be necessary to control regioselectivity and prevent the formation of multiple chlorinated species. researchgate.net
Solvent Polarity : The choice of solvent can affect the reactivity of both the substrate and the chlorinating agent. Aprotic solvents of varying polarities, such as dimethylformamide (DMF) or chlorinated hydrocarbons, are often used. The use of 1-chlorobutane (B31608) has been reported as an efficient solvent for chlorination reactions of hydroxyquinoxaline derivatives, a related heterocyclic system, facilitating high yields and simplified product isolation. researchgate.net
Reactant Stoichiometry : The molar ratio of the pyridinol substrate to the chlorinating agent is carefully controlled. Using an excess of the chlorinating agent can lead to over-halogenation, producing di- or tri-chlorinated byproducts. Therefore, adjusting the stoichiometry is a key strategy for achieving selective monochlorination.
Table 2: Optimization Parameters for Halogenation
| Parameter | Influence on Reaction | Example of Optimization |
| Temperature | Controls reaction rate and selectivity. | Performing reactions at lower temperatures to favor a specific isomer or at reflux to drive the reaction to completion. researchgate.net |
| Solvent | Affects solubility and reactivity of reagents. | Using a specific solvent like 1-chlorobutane to improve yield and facilitate crystallization. researchgate.net |
| Stoichiometry | Determines the extent of halogenation. | Adjusting the mole ratio of halogenating agent to substrate to prevent over-halogenation. |
When direct halogenation fails to provide the desired regioselectivity or is incompatible with other functional groups in the molecule, multi-step syntheses are employed. msu.edulibretexts.org These routes involve the strategic use of protecting groups and key intermediates to guide the halogenation to the correct position.
To prevent unwanted reactions at the hydroxyl group during synthesis, it is often temporarily masked with a protecting group. organic-chemistry.org This is a crucial step in many multi-step syntheses, ensuring that subsequent reactions occur at other sites on the molecule. libretexts.org
Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of formation and removal. masterorganicchemistry.com The hydroxyl group of the pyridinol can be converted to a silyl ether, such as a Triethylsilyl (TES) or tert-Butyldimethylsilyl (TBDMS) ether, by reacting it with the corresponding silyl chloride (e.g., TESCl) in the presence of a base like imidazole. harvard.edu This protection strategy renders the hydroxyl group inert to many reagents, allowing for selective modification of the pyridine ring. After the desired transformations are complete, the silyl group can be readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the hydroxyl group. harvard.edu
Table 3: Common Silyl Protecting Groups for Hydroxyl Functions
| Protecting Group | Abbreviation | Deprotection Agent |
| Triethylsilyl | TES | TBAF, HF•Pyridine |
| tert-Butyldimethylsilyl | TBDMS | TBAF, Acetic Acid |
| Trimethylsilyl | TMS | K₂CO₃/Methanol |
With the hydroxyl group protected, selective halogenation of the pyridine ring can be achieved. N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of electron-rich aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org Since pyridinols and their ether derivatives are activated systems, they are generally susceptible to electrophilic substitution with reagents like NCS. commonorganicchemistry.com
The reaction with NCS is often carried out in a suitable organic solvent. The regioselectivity of the chlorination is directed by the existing substituents on the ring. For a 2-methoxy-4-silyloxypyridine intermediate, the combined directing effects of the methoxy (B1213986) and silyloxy groups would influence the position of chlorination. While NCS is a mild and effective chlorinating agent, in some less reactive heterocyclic systems, its use may require a catalyst or specific conditions to proceed efficiently. organic-chemistry.orggoogle.com The choice of solvent and temperature can also be optimized to enhance the selectivity of the chlorination. organic-chemistry.org
Implementation of Hydroxyl Group Protection Strategies (e.g., Silylation)
Nucleophilic Aromatic Substitution (SNAr) Routes to Pyridine Derivatives
Nucleophilic aromatic substitution (SNAr) is a fundamental method for synthesizing substituted pyridines. acs.org This reaction involves the attack of a nucleophile on a pyridine ring that is substituted with one or more leaving groups, typically halogens. youtube.com The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups and the inherent electron-deficient nature of the nitrogen-containing heterocycle. youtube.com
For the synthesis of 4-hydroxypyridine (B47283) derivatives, a common strategy involves the use of a di-halogenated precursor. For instance, a starting material like 2,3-dichloropyridine (B146566) can undergo nucleophilic substitution. nbinno.com In a typical reaction, treatment with a methoxide (B1231860) source would first substitute one of the chlorine atoms, followed by a subsequent hydrolysis or substitution step to introduce the hydroxyl group at the 4-position. The regioselectivity of the substitution is dictated by the electronic and steric environment of the pyridine ring. The chlorine atoms in dichloropyridines can be substituted by various nucleophiles, including amines, thiols, and alkoxides.
The general mechanism for SNAr on a halopyridine involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the halide ion to yield the substituted product. youtube.com The stability of this intermediate is crucial for the reaction to proceed. Factors like the nature of the solvent and the strength of the nucleophile can significantly influence the reaction rate and yield. While direct synthesis of 3-Chloro-2-methoxypyridin-4-OL via SNAr from a pre-functionalized pyridine is plausible, specific literature examples are sparse. However, the synthesis of analogous structures through SNAr is well-documented. acs.orgacs.org For example, 4-hydroxypyridine can be a precursor for further functionalization, such as nitration followed by chlorination, to introduce substituents at desired positions.
Biocatalytic Transformations for Hydroxylation of Pyridine Precursors
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of hydroxylated pyridines. researchgate.netdntb.gov.ua This approach utilizes enzymes or whole-cell systems to achieve highly selective oxidations, often under mild reaction conditions. rsc.orgnih.gov
Whole-cell biocatalysis is particularly advantageous for complex transformations, including those requiring multiple enzymatic steps. nih.govresearchgate.net Various microorganisms, such as Burkholderia sp. and Pseudomonas sp., have been identified for their ability to hydroxylate pyridine derivatives. researchgate.netdntb.gov.uanih.gov For example, whole cells of Burkholderia sp. MAK1 have demonstrated the capacity to convert a range of pyridin-2-amines and pyridin-2-ones into their corresponding 5-hydroxy derivatives. researchgate.netdntb.gov.ua This system has also been used for the biosynthesis of 6-amino-4-chloro-pyridin-3-ol from 4-chloropyridin-2-amine, achieving a high conversion rate of approximately 97% at 30°C after six hours. nih.gov
Recombinant microorganisms, such as Escherichia coli and Pseudomonas putida, are frequently engineered to express specific oxygenase enzymes for targeted hydroxylations. nih.govresearchgate.net These engineered systems can offer improved catalytic efficiency and substrate specificity. For instance, a novel one-pot biocatalytic process using recombinant microbial whole cells has been developed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org
The table below summarizes the biocatalytic conversion of various substituted pyridine-2-amines by Burkholderia sp. MAK1, highlighting the diversity of substrates that can be hydroxylated. nih.gov
| Substrate | Product | Conversion % |
| Pyridin-2-amine | Hydroxylated at the 5-position | 99 |
| 3-Fluoropyridin-2-amine | Hydroxylated at the 5-position | 43 |
| 3-Bromopyridin-2-amine | Hydroxylated at the 5-position | 48 |
| 3-Chloropyridin-2-amine | 6-amino-5-chloro-pyridin-3-ol | 88 |
| 4-Chloropyridin-2-amine | 6-amino-4-chloro-pyridin-3-ol | 96 |
| 4-Fluoropyridin-2-amine | 6-amino-4-fluoro-pyridin-3-ol | 70 |
| 4-Methyl-pyridin-2-amine | 6-Amino-4-methyl-pyridin-3-ol | 74 |
| 6-Bromopyridin-2-amine | Hydroxylated at the 5-position | 53 |
| Pyridin-2,6-diamine | Hydroxylation followed by dimerization | 88 |
This table is based on data from bioconversion experiments using whole cells of Burkholderia sp. MAK1.
The high regioselectivity observed in biocatalytic hydroxylations is a key advantage over chemical methods. lmaleidykla.lt This selectivity is governed by the specific three-dimensional structure of the enzyme's active site, which orients the substrate in a precise manner for the oxidation to occur at a specific position. wur.nl Flavoprotein monooxygenases are a major class of enzymes involved in these reactions. asm.orgnsf.gov These enzymes utilize a flavin cofactor (FAD or FMN) and molecular oxygen to introduce a hydroxyl group onto the substrate. asm.orgasm.org
The catalytic cycle of a flavin-dependent monooxygenase typically involves the reduction of the flavin cofactor by NAD(P)H, followed by its reaction with molecular oxygen to form a highly reactive C4a-(hydro)peroxyflavin intermediate. asm.org This intermediate is the primary oxidizing species that transfers an oxygen atom to the substrate. asm.org
Mechanistic studies, often combining structural analysis with computational modeling, have provided insights into how these enzymes achieve their selectivity. asm.orgnsf.gov For example, in the case of 6-hydroxy-3-succinoyl-pyridine (HSP) monooxygenase (HspB), the enzyme facilitates both hydroxylation and C-C bond cleavage of the pyridine ring. asm.org The active site is optimized to bind the substrate and the flavin cofactor in a way that promotes the transfer of an oxygen atom to the C3 position of the HSP substrate, which is the rate-limiting step. asm.org The precise positioning of amino acid residues within the active site is crucial for catalysis and for controlling the reaction's outcome. wur.nl The ability to engineer these enzymes through methods like directed evolution allows for the modification of their substrate scope and selectivity for various biocatalytic applications. caltech.edu
Enzyme- or Whole-Cell Mediated Functionalization
Design and Pre-functionalization of Pyridine Precursors
The efficient synthesis of complex pyridine derivatives like this compound heavily relies on the strategic design and preparation of appropriately pre-functionalized pyridine precursors. d-nb.info A variety of synthetic strategies exist for constructing the pyridine ring itself, often through multi-component reactions that allow for the introduction of multiple substituents in a single step. researchgate.netnih.gov For instance, one-pot, four-component reactions under microwave irradiation can produce highly functionalized pyridines in excellent yields and short reaction times. researchgate.net
Late-stage functionalization of a pre-formed pyridine ring is another common approach. acs.org This can involve electrophilic or nucleophilic aromatic substitution reactions to introduce desired functional groups. For example, the synthesis of 3-chloro-5-methoxypyridin-4-ol (B14867594) can be achieved through the chlorination of 5-methoxypyridin-4-ol. Similarly, 4-chloro-3-methoxypyridine (B1320319) can be synthesized by chlorinating 3-methoxypyridine (B1141550) with reagents like phosphorus oxychloride.
The development of novel precursors can also unlock new synthetic routes. A novel precursor design for creating pyridine analogues of nanographenes involved the pre-formation of C-C bonds at the otherwise unreactive 3- and 5-positions of the pyridine ring, facilitating the final cyclization step. d-nb.info This highlights the importance of precursor design in overcoming synthetic challenges. The choice of starting materials and the sequence of reactions are critical for achieving the desired substitution pattern on the final product. bohrium.comnih.gov
Advanced Chromatographic and Crystallographic Techniques for Product Isolation and Purification
The isolation and purification of the target compound from a reaction mixture are critical steps to ensure high purity. Advanced chromatographic techniques are indispensable for separating complex mixtures of pyridine derivatives. nih.gov
Chromatographic Techniques:
Flash Column Chromatography: This is a widely used method for purifying synthetic products. rsc.orgmdpi.com It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (solvent system) to separate compounds based on their polarity. nih.govmdpi.com The process can be optimized by adjusting the solvent gradient. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for final purity analysis and for the separation of challenging mixtures. nih.gov Purity levels of over 98% can be achieved for pyridine derivatives using this method. nih.gov
pH-Zone-Refining Counter-Current Chromatography (CCC): This is a specialized liquid-liquid chromatography technique that has been successfully used to separate novel pyridine derivatives from synthetic mixtures. nih.gov It operates by partitioning solutes between two immiscible liquid phases based on their pH-dependent distribution. nih.gov
Crystallographic Techniques:
X-ray Crystallography: This powerful analytical technique provides definitive structural elucidation of crystalline compounds. It determines the precise arrangement of atoms in a crystal lattice, confirming the molecular structure and stereochemistry. nih.govnih.gov To perform X-ray crystallography, single crystals of the compound of sufficient quality must first be grown. nih.gov This technique has been used to analyze various protein-ligand complexes, including those involving enzymes that metabolize pyridine derivatives, providing insights into their mechanism of action. asm.orgnih.gov
The combination of these techniques ensures the successful isolation, purification, and structural confirmation of synthesized pyridine compounds. acs.org
Chemical Reactivity and Comprehensive Derivatization Pathways of 3 Chloro 2 Methoxypyridin 4 Ol
Intrinsic Reactivity of the Pyridine (B92270) Ring System
The pyridine ring is inherently electron-deficient, a characteristic that makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. uci.edugcwgandhinagar.com This reactivity is further modulated by the substituents present on the ring.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyridines. gcwgandhinagar.compearson.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. youtube.commasterorganicchemistry.com
The SNAr mechanism commences with the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of the Meisenheimer complex. youtube.com This intermediate is stabilized by resonance, with the negative charge being delocalized over the aromatic ring and, significantly, onto the electronegative nitrogen atom. youtube.com The subsequent step involves the departure of the halide leaving group, which restores the aromaticity of the ring. masterorganicchemistry.com The formation of the Meisenheimer complex is generally the rate-determining step. masterorganicchemistry.com In some cases, N-phosphonium pyridinium (B92312) intermediates have been shown to be exceptionally reactive in pyridine SNAr reactions, allowing for C-P bond formation at ambient temperatures. nih.gov Computational studies suggest that C-halogen bond formation can occur via a stepwise SNAr pathway where phosphine (B1218219) elimination is the rate-determining step. nih.gov
The reactivity of halogenated pyridines in SNAr reactions is highly dependent on the nature of the nucleophile.
Amines: Amines are common nucleophiles in SNAr reactions with chloropyridines, leading to the formation of aminopyridines. These reactions often require basic conditions to proceed efficiently.
Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles due to the high polarizability of sulfur. masterorganicchemistry.commsu.edu They readily displace halides from pyridine rings to form thiopyridines.
Alkoxides: Alkoxides are also effective nucleophiles for SNAr reactions on chloropyridines, yielding alkoxypyridines. The reactivity can be influenced by the solvent and the specific alkoxide used. sci-hub.se
The following table summarizes the general reactivity trends of these nucleophiles with halogenated pyridines.
| Nucleophile | General Reactivity Trend | Key Characteristics |
| Amines | Good | Often require basic conditions. |
| Thiols/Thiolates | Excellent | Highly nucleophilic due to sulfur's polarizability. masterorganicchemistry.commsu.edu |
| Alkoxides | Good to Excellent | Reactivity can be solvent and substrate-dependent. |
The rate of SNAr reactions is significantly influenced by the electronic properties of the substituents on the pyridine ring.
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or cyano groups, enhance the rate of SNAr by stabilizing the negatively charged Meisenheimer intermediate through induction and resonance. masterorganicchemistry.com Their placement ortho or para to the leaving group is particularly effective for this stabilization. uci.edumasterorganicchemistry.com The chlorine atom in 3-Chloro-2-methoxypyridin-4-ol acts as an electron-withdrawing group via its inductive effect.
Electron-Donating Groups (EDGs): EDGs, such as methoxy (B1213986) or amino groups, generally decrease the rate of SNAr reactions by destabilizing the Meisenheimer intermediate. The methoxy group in this compound exerts an electron-donating resonance effect (+M) which can counteract the inductive effect. The hydroxyl group also contributes to the electronic profile of the molecule.
The position of the substituent relative to the leaving group is critical. For instance, bulky substituents at the 3-position of 2,6-dichloropyridines have been shown to direct nucleophilic attack towards the 6-position. researchgate.net
Comparative Analysis of Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)
Transformations Involving the Hydroxyl Moiety
The hydroxyl group at the 4-position of this compound is a key functional handle that can undergo a variety of chemical transformations, most notably alkylation and acylation.
Alkylation and Acylation Reactions
The hydroxyl group of pyridinols can be readily alkylated or acylated to form the corresponding ethers and esters.
Alkylation: Alkylation of the hydroxyl group can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. clockss.org The choice of base and solvent can be critical in controlling the regioselectivity between N- and O-alkylation in pyridone systems. researchgate.net For example, the ambident anion of 2-pyridone can be selectively O-alkylated with alkyl halides in a nonpolar solvent like benzene (B151609) using silver carbonate. clockss.org
Acylation: Acylation of the hydroxyl group can be accomplished using acylating agents like acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct.
The following table provides examples of reagents used for these transformations.
| Transformation | Reagent Class | Example Reagent |
| Alkylation | Alkyl Halides | Methyl Iodide, Benzyl Bromide clockss.org |
| Acylation | Acyl Chlorides | Acetyl Chloride |
| Acylation | Anhydrides | Acetic Anhydride |
Controlled Oxidation Reactions and Characterization of Products
The hydroxyl group at the 4-position of the pyridine ring is susceptible to oxidation. Controlled oxidation of this compound can lead to the formation of the corresponding pyridone, 3-chloro-2-methoxypyridin-4(1H)-one. This transformation is significant as it alters the electronic properties and potential biological activity of the molecule. The resulting ketone can serve as a precursor for further functionalization.
It is important to note that pyridin-4-ols can exist in equilibrium with their keto tautomer, the corresponding pyridone. researchgate.net In the solid state, the pyridone form is often favored, while in solution, the equilibrium can be influenced by factors such as the solvent and pH. researchgate.net This tautomerism is a key characteristic of hydroxypyridines and influences their reactivity.
Whole-cell biocatalysis has also been explored for the oxyfunctionalization of pyridine derivatives. For instance, Burkholderia sp. MAK1 has been shown to hydroxylate various substituted pyridines, demonstrating the potential for enzymatic oxidation to introduce hydroxyl groups at specific positions. nih.gov While not directly demonstrated on this compound, this methodology suggests a potential route for further oxidation or the introduction of additional hydroxyl groups under mild, enzyme-catalyzed conditions.
Synthesis of Ester and Phosphate (B84403) Derivatives
The hydroxyl group of this compound is a key site for derivatization, particularly through esterification to form ester and phosphate derivatives. These reactions are fundamental in modifying the compound's properties for various applications.
Ester derivatives can be synthesized by reacting this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). A common method involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov This method facilitates the formation of an ester linkage between the hydroxyl group of the pyridine and the carboxyl group of the acid. For example, various indole (B1671886) carboxylic acids have been successfully esterified with a similar compound, 5-chloropyridin-3-ol, to produce a range of ester derivatives in good to excellent yields. nih.gov
Phosphate derivatives are another important class of compounds that can be synthesized from this compound. These are typically prepared by reacting the hydroxyl group with a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a substituted phosphoryl chloride, often in the presence of a base to neutralize the acidic byproducts. The synthesis of such derivatives is a common strategy in medicinal chemistry to improve solubility or to create prodrugs.
Reactivity and Transformations of the Chloro Substituent
The chlorine atom at the 3-position of the pyridine ring is a versatile handle for a variety of chemical transformations, including reductive dehalogenation and metal-catalyzed cross-coupling reactions.
Reductive Dehalogenation Strategies
Reductive dehalogenation is a process that replaces the chlorine atom with a hydrogen atom, yielding 2-methoxypyridin-4-ol. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation, where the reaction is carried out under a hydrogen atmosphere in the presence of a palladium catalyst (e.g., Pd/C). However, care must be taken as palladium-catalyzed reductions can sometimes lead to over-reduction or other side reactions. acs.org
Alternative reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can also be employed for the reduction of halogenated pyridines. ambeed.com In some cases, photoredox catalysis can lead to dehalogenation as a side reaction. aablocks.com The choice of reducing agent and reaction conditions is crucial to achieve selective dehalogenation without affecting other functional groups in the molecule. Microbial degradation pathways have also been shown to involve reductive dechlorination for compounds like 3,5,6-trichloro-2-pyridinol. researchgate.net
Palladium-Catalyzed Cross-Coupling Methodologies
The chlorine atom on the pyridine ring is a suitable electrophile for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. fishersci.co.uk These reactions significantly expand the synthetic utility of this compound.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organic halide with an organoboron compound, such as a boronic acid or a boronic ester. fishersci.co.uk In the context of this compound, the chloro substituent can be coupled with various pyridinylboronic acids to form bipyridine structures.
The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (e.g., SPhos, RuPhos), and a base (e.g., K₃PO₄, CsF) in a suitable solvent system (e.g., dioxane/water, isopropanol). rsc.orgresearchgate.netnih.gov The reactivity of the chloro group in Suzuki-Miyaura coupling is generally lower than that of bromo or iodo substituents, which may necessitate the use of more active catalyst systems or harsher reaction conditions. fishersci.co.uk The choice of ligand is often critical for the success of coupling reactions with less reactive chloropyridines.
Table 1: Examples of Suzuki-Miyaura Coupling Conditions
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane:Water | 90 | Moderate to Good | researchgate.net |
| Heteroaryl boronic acid | Vinyl chloride | Pd(OAc)₂/SPhos | CsF | Isopropanol | 85 | - | rsc.org |
| 2-Pyridylboronate | Aryl/Heteroaryl bromide | Pd₂dba₃/Phosphite or Phosphine Oxide Ligand | KF | Dioxane | - | Good to Excellent | nih.gov |
Beyond the Suzuki-Miyaura reaction, the chloro substituent of this compound can participate in other metal-catalyzed cross-coupling reactions. These methods offer alternative pathways to introduce a wide range of functional groups.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with primary or secondary amines. nih.gov This would allow for the synthesis of 3-amino-2-methoxypyridin-4-ol derivatives. The use of specific phosphine ligands like RuPhos and BrettPhos is often crucial for achieving high yields with challenging substrates like 3-halo-2-aminopyridines. nih.gov
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst. This would introduce an alkynyl substituent at the 3-position.
Heck Coupling: The Heck reaction couples the aryl chloride with an alkene under palladium catalysis, leading to the formation of a substituted alkene at the 3-position. ambeed.com
Hiyama Coupling: This reaction utilizes an organosilicon compound as the nucleophilic partner in a palladium-catalyzed cross-coupling with the aryl chloride. sioc-journal.cn
Sulfinate Coupling: Palladium-catalyzed cross-coupling reactions of pyridine sulfinates with aryl halides have also been developed, providing a route to diaryl sulfones. semanticscholar.org
The choice of a specific cross-coupling reaction depends on the desired final product and the compatibility of the reaction conditions with the other functional groups present in this compound.
Chemical Reactivity of this compound Remains Largely Undocumented in Publicly Accessible Scientific Literature
The requested article, focusing on specific aspects of the chemical behavior of this compound, cannot be generated with scientific accuracy due to the absence of published research on the following topics for this specific compound:
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching: There is no specific information detailing the conditions or outcomes of halogen-metal exchange reactions involving the chlorine atom of this compound. Such reactions are a cornerstone of organometallic chemistry, often utilizing organolithium or Grignard reagents to create a new carbon-carbon or carbon-heteroatom bond. wikipedia.orgsigmaaldrich.com The success and regioselectivity of this reaction would be influenced by the other substituents on the pyridine ring, but without experimental data, any discussion would be purely speculative.
Base-Catalyzed Aryl Halide Isomerization Processes: The scientific literature does not appear to contain studies on base-catalyzed isomerization of this compound. Such rearrangements can be induced by strong bases and are dependent on the specific structure of the aryl halide. msu.edu
Principles of Multi-functional Group Reactivity and Chemoselectivity: A detailed analysis of the chemoselectivity of this compound, which possesses chloro, methoxy, and hydroxyl functional groups, requires specific experimental examples. The interplay between these groups under various reaction conditions would dictate which site reacts preferentially. researchgate.netacs.org Without such data, a meaningful discussion on the principles governing its reactivity is not possible.
In-depth Mechanistic Studies of Specific Reaction Pathways: No in-depth mechanistic studies, either computational or experimental, for reactions involving this compound have been found in the public domain. Such studies are crucial for a fundamental understanding of the reaction pathways. acs.org
While general information on the synthesis and reactivity of other substituted pyridin-4-ols exists, directly extrapolating these findings to this compound without specific evidence would compromise the scientific accuracy and integrity of the article. chim.itbeilstein-journals.org The unique electronic and steric environment created by the combination of the chloro, methoxy, and hydroxyl groups necessitates dedicated research to elucidate its chemical behavior.
Therefore, until specific research on the reactivity of this compound is published, a detailed and scientifically rigorous article on the requested topics cannot be provided.
Computational and Theoretical Investigations of 3 Chloro 2 Methoxypyridin 4 Ol
Advanced Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules with a high degree of accuracy. These methods allow for a detailed exploration of the molecular landscape, providing insights that are often complementary to experimental data.
Density Functional Theory has become a standard method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. shd-pub.org.rs Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with appropriate basis sets like 6-311++G(d,p) are commonly employed for these types of investigations. shd-pub.org.rsresearchgate.netresearchgate.net
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation. For 3-Chloro-2-methoxypyridin-4-ol, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Conformational analysis is crucial, especially concerning the orientation of the methoxy (B1213986) and hydroxyl groups. pdx.eduresearchgate.net The rotation around the C-O bonds of these substituents can lead to different conformers with varying energies.
Illustrative optimized geometrical parameters for the most stable conformer of this compound, as would be predicted by DFT calculations, are presented in Table 1. These values are based on typical bond lengths and angles for similar substituted pyridine (B92270) rings found in computational studies. shd-pub.org.rsresearchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C2-N1 | 1.345 | N1-C2-C3 | 122.5 |
| C6-N1 | 1.350 | C2-C3-C4 | 118.0 |
| C2-C3 | 1.410 | C3-C4-C5 | 119.5 |
| C3-C4 | 1.420 | C4-C5-C6 | 118.5 |
| C4-C5 | 1.380 | C5-C6-N1 | 121.5 |
| C5-C6 | 1.390 | C2-N1-C6 | 120.0 |
| C3-Cl | 1.740 | Cl-C3-C2 | 116.0 |
| C2-O(methoxy) | 1.360 | O(methoxy)-C2-N1 | 115.0 |
Note: The data in this table is illustrative and based on typical values from DFT calculations for analogous molecules.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and the energy of electronic transitions. nih.govrsc.orgreddit.com
For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atoms of the hydroxyl and methoxy groups, which are electron-rich centers. The LUMO is likely distributed over the pyridine ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing chlorine atom. The energy gap can be used to infer the molecule's reactivity; a smaller gap generally suggests higher reactivity. researchgate.net Intramolecular charge transfer from the electron-donating groups to the electron-accepting regions of the molecule can also be characterized by analyzing the composition of the HOMO and LUMO. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Note: The data in this table is illustrative and based on typical values from DFT calculations for analogous molecules.
Theoretical vibrational analysis is a powerful tool for the interpretation and assignment of experimental FT-IR and FT-Raman spectra. By calculating the harmonic vibrational frequencies using DFT, one can predict the positions of the absorption bands for different functional groups in the molecule. researchgate.netnih.govresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method.
For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the methyl group and the pyridine ring, C=C and C=N stretching of the ring, C-O stretching of the methoxy and hydroxyl groups, and the C-Cl stretching vibration. ijtsrd.com
Table 3: Illustrative Predicted Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | 3500 |
| C-H Stretch (methyl) | 2950 |
| C=N Stretch (ring) | 1610 |
| C=C Stretch (ring) | 1580, 1470 |
| C-O Stretch (methoxy) | 1250 |
| C-O Stretch (hydroxyl) | 1200 |
Note: The data in this table is illustrative and based on typical values from DFT calculations for analogous molecules.
Computational methods can also predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for this purpose. nih.govcarlroth.comacs.org The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.
For this compound, the predicted ¹H NMR spectrum would show signals for the pyridine ring protons, the methoxy protons, and the hydroxyl proton. The ¹³C NMR spectrum would provide signals for each of the unique carbon atoms in the molecule. The electronic environment of each nucleus, influenced by the neighboring atoms and functional groups, determines its chemical shift.
Table 4: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Proton | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C2 | 158.0 | H5 | 6.8 |
| C3 | 115.0 | H6 | 7.5 |
| C4 | 165.0 | OCH₃ | 3.9 |
| C5 | 110.0 | OH | 5.5 |
| C6 | 140.0 |
Note: The data in this table is illustrative and based on typical values from DFT calculations for analogous molecules and may vary based on solvent and other conditions.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. nih.govresearchgate.net It allows for the investigation of charge distribution (natural population analysis), hybridization, and the delocalization of electron density through hyperconjugative interactions.
In this compound, NBO analysis would reveal the nature of the bonding within the pyridine ring and the substituents. It can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding the molecule's stability and electronic structure. For instance, the interaction between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the ring can be quantified.
Table 5: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π*(C2-C3) | 15.2 |
| LP(2) O(methoxy) | σ*(C2-N1) | 5.8 |
| LP(2) O(hydroxyl) | π*(C3-C4) | 8.1 |
Note: E(2) represents the stabilization energy of hyperconjugative interactions. The data in this table is illustrative and based on typical values from NBO analyses of similar molecules.
Density Functional Theory (DFT) Methodologies
Atoms in Molecule (AIM) Analysis for Quantitative Assessment of Bonding Interactions
The Quantum Theory of Atoms in Molecules (AIM) is a theoretical framework used to analyze the electron density of a molecule to characterize its chemical bonds. This analysis can reveal the nature of covalent and non-covalent interactions by examining topological properties at bond critical points. A thorough search of scientific literature and chemical databases did not yield any specific studies that have performed an AIM analysis on this compound. While AIM analyses have been conducted on other substituted pyridinol derivatives to evaluate bonding interactions, such data is not available for the title compound chim.itresearchgate.netscielo.org.mx.
Prediction and Analysis of Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict NLO properties such as polarizability (α) and hyperpolarizability (β, γ) unifr.chresearchgate.net. These calculations help in designing molecules with enhanced NLO responses. However, specific theoretical or experimental investigations into the NLO properties of this compound have not been reported in the available literature. Studies on other pyridine derivatives have shown that substitutions can significantly impact NLO response, but data for this specific compound is absent unifr.chresearchgate.netyoutube.com.
Thermochemical Parameter Derivation and Interpretation
Thermochemical parameters, including enthalpy of formation, Gibbs free energy, and entropy, are fundamental for understanding the stability and reactivity of a compound. These parameters can be derived using computational methods like DFT nih.gov. Such data is crucial for predicting reaction outcomes and equilibrium constants. An extensive search for published data on the calculated thermochemical parameters for this compound did not return any specific results.
Molecular Modeling and Dynamics Simulations
Molecular Dynamics Simulations to Elucidate Conformational Stability and Dynamic Behavior in Solvation Environments
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and interactions with solvent molecules oecd-nea.orgiaea.orgresearchgate.net. MD simulations can provide critical insights into the stability of different conformers and the dynamics of the solvation shell. There are currently no published studies detailing molecular dynamics simulations performed specifically on this compound to assess its conformational stability or behavior in any solvent oecd-nea.orgruraluniv.ac.in.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition and Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack nih.govgoogle.com. The MEP is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential, which is crucial for understanding intermolecular interactions google.comresearchgate.net. Despite the common application of this technique to other heterocyclic compounds, no specific MEP analysis for this compound has been found in the reviewed scientific literature researchgate.netderpharmachemica.com.
Analysis of Local Reactivity Domains (e.g., Fukui Function)
The Fukui function is a local reactivity descriptor derived from conceptual DFT that helps identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. A review of existing research indicates that no studies have been published that calculate or analyze the Fukui functions for this compound to describe its local reactivity domains nih.govderpharmachemica.com.
Structure-Reactivity and Structure-Interaction Relationships
Computational and theoretical chemistry provide powerful tools for understanding the behavior of molecules at an electronic and structural level. For this compound, these methods offer deep insights into how its specific arrangement of functional groups dictates its reactivity and potential interactions with other molecules, including biological targets.
Quantitative Assessment of Substituent Effects on Electronic and Steric Properties
The chlorine atom at the 3-position acts as an electron-withdrawing group, primarily through induction. This effect decreases the electron density of the pyridine ring. In contrast, the methoxy group at the 2-position and the hydroxyl group at the 4-position are electron-donating groups due to the resonance effect of their lone pair electrons, which can delocalize into the aromatic system. This donation of electron density partially counteracts the withdrawing effect of the chlorine atom.
The Hammett substituent constant (σ) is a quantitative measure of the electron-donating or electron-withdrawing character of a substituent. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. nih.gov The electronic influence of these substituents can significantly affect the molecule's acidity (pKa) and its reactivity in chemical reactions. For instance, electron-withdrawing groups generally increase the acidity of a nearby hydroxyl group.
Steric properties, or the spatial arrangement and size of the substituents, also play a crucial role. The methoxy group at the 2-position, adjacent to the ring nitrogen, introduces more steric bulk compared to the chloro group at the 3-position. This steric hindrance can influence the molecule's ability to approach and bind to a target site, potentially affecting reaction kinetics and binding affinity. nih.gov
Table 1: Summary of Substituent Effects on this compound
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Methoxy (-OCH₃) | 2 | Electron-donating (Resonance) | Moderate Bulk |
| Chloro (-Cl) | 3 | Electron-withdrawing (Inductive) | Low Bulk |
| Hydroxyl (-OH) | 4 | Electron-donating (Resonance) | Low Bulk |
Theoretical Examination of Intermolecular Interactions, Including Hydrogen Bonding and Halogen Bonding
The substituents on this compound enable it to participate in a variety of non-covalent intermolecular interactions, which are fundamental to its physical properties and biological activity.
Hydrogen Bonding : The hydroxyl (-OH) group at the 4-position is a classic hydrogen bond donor. The oxygen atom of the methoxy group (-OCH₃) and the nitrogen atom within the pyridine ring can both act as hydrogen bond acceptors. Theoretical calculations can model the geometry and strength of these potential hydrogen bonds, which are critical for solubility in polar solvents and for anchoring the molecule within a biological binding pocket. The ability of fluorine substitutions on aromatic structures to make adjacent hydrogens more acidic and enhance their capacity as hydrogen bond donors is a well-documented phenomenon that highlights the importance of such interactions. nih.gov
Halogen Bonding : The chlorine atom at the 3-position can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a nucleophilic or electron-rich site. In biological contexts, the backbone carbonyls or electron-rich amino acid side chains of a protein can serve as halogen bond acceptors. Computational models are essential for predicting the presence and strength of these interactions, which can contribute significantly to the binding affinity and specificity of a ligand for its target.
Computational Insights into Molecular Recognition and Ligand-Target Interactions at a Fundamental Level
Computational methods provide a window into how this compound might be recognized by and interact with biological macromolecules, such as enzymes or receptors.
Molecular docking simulations can predict the preferred binding orientation of the compound within a target's active site. These simulations score different poses based on factors like intermolecular forces, providing hypotheses about the mechanism of action. For instance, it is plausible that this compound could act as an enzyme inhibitor by occupying the active site and preventing the natural substrate from binding.
Comparative Computational Analysis with Closely Related Structural Analogs
Comparing this compound with its structural analogs through computational analysis reveals how subtle changes in structure can lead to significant differences in properties and potential function. The positioning and nature of substituents alter the electronic landscape, steric profile, and hydrogen/halogen bonding capabilities of the molecule.
A comparative analysis with 4-Chloro-3-methoxypyridine (B1320319) highlights the importance of the hydroxyl group. Lacking the -OH group, 4-Chloro-3-methoxypyridine loses a key hydrogen bond donor, which would drastically change its interaction profile with biological targets and its solubility. Similarly, comparing it to 3-Amino-5-methoxypyridin-4-ol shows the effect of replacing the electron-withdrawing chlorine with a basic amino group, which can be protonated to form salts and significantly increases aqueous solubility.
Table 2: Comparative Properties of this compound and Structural Analogs
| Compound Name | Key Structural Difference from Subject Compound | Predicted Impact on Properties |
|---|---|---|
| 3-Chloro-5-methoxypyridin-4-OL (B14867594) | Methoxy group at C5 instead of C2. | Altered steric hindrance near the nitrogen; different electronic distribution. |
| 4-Chloro-3-methoxypyridine | Lacks the hydroxyl group at C4. | No hydrogen bond donation from C4; reduced polarity. |
| 3-Amino-5-methoxypyridin-4-ol | Amino group at C3 instead of Chloro; Methoxy at C5 instead of C2. | Increased basicity; enhanced water solubility via salt formation; no halogen bonding. |
| 5-Bromo-2-chloro-4-methylpyridin-3-ol | Different substitution pattern (Br, Cl, CH₃, OH). vulcanchem.com | Significant changes in steric and electronic profiles; bromine allows for stronger halogen bonding. vulcanchem.com |
| 3-chloro-2-methylpyridin-4-ol | Methyl group at C2 instead of Methoxy. uni.lu | Reduced hydrogen bond acceptor capability; slightly altered steric and electronic effects. |
Role of 3 Chloro 2 Methoxypyridin 4 Ol As a Crucial Synthetic Intermediate and Advanced Building Block
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The utility of 3-Chloro-2-methoxypyridin-4-ol as a precursor is demonstrated in its application in the synthesis of complex biaryl acyl-sulfonamide compounds, which are investigated as potential inhibitors of voltage-gated sodium channels (Nav1.7) for the treatment of pain disorders. google.com In a documented synthetic route, this compound is used as a key reactant. google.com
The reaction involves the nucleophilic substitution of the chlorine atom on a sulfonamide compound with the hydroxyl group of this compound. This process forms a new ether linkage, directly incorporating the 3-chloro-2-methoxypyridin-4-oxy scaffold into the final molecule. The reaction, detailed in the table below, highlights how this precursor is essential for constructing the final complex heterocyclic product. google.com The general class of pyridine (B92270) compounds is widely recognized for its role as versatile building blocks in the synthesis of a wide array of heterocyclic structures. Current time information in Bangalore, IN.
Table 1: Synthesis of a Biaryl Acyl-Sulfonamide Intermediate
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class | Reference |
|---|
Fundamental Building Block for the Construction of Complex Polycyclic Systems
While direct evidence of this compound being used to construct fused polycyclic systems is limited in publicly available research, its role in building complex multi-ring molecules is established. google.com Such molecules, which contain multiple, distinct ring systems linked together, are critical in fields like medicinal chemistry. Pyridine-based structures are frequently used as foundational components for creating these larger, more intricate architectures. ambeed.com
The synthesis of biaryl acyl-sulfonamides showcases the function of this compound as a fundamental building block. google.com In this context, the entire 3-chloro-2-methoxypyridin-4-oxy moiety is integrated into a larger molecular assembly, serving as a significant part of the final structure's core. This demonstrates its utility in linking different parts of a molecule and providing a rigid, heterocyclic scaffold. The ability to use pre-functionalized building blocks like this is a key strategy in the efficient construction of complex and biologically active compounds. ambeed.com
Key Intermediate in the Development of Other Functionalized Pyridine Derivatives
This compound is itself an intermediate that can be used to generate a variety of other functionalized pyridine derivatives. The reactivity of its substituent groups—the chlorine atom at position 3, the methoxy (B1213986) group at position 2, and the hydroxyl group at position 4—allows for a range of chemical modifications.
For instance, the hydroxyl group can be a site for etherification, as seen in the synthesis of biaryl acyl-sulfonamides. google.com In related substituted pyridinols, the hydroxyl group can be oxidized to form a ketone, while the chlorine atom can be replaced through nucleophilic substitution reactions with amines or thiols to create corresponding derivatives. cymitquimica.com Furthermore, biocatalytic methods have been shown to be effective for the regioselective oxyfunctionalization of various pyridine derivatives, suggesting a potential pathway for further hydroxylation of compounds like this compound. frontierspecialtychemicals.com These potential transformations underscore its value as a versatile intermediate for accessing a library of novel pyridine compounds with diverse functionalities.
Synthetic Applications within Agrochemical and Industrial Dye Chemistry
Specific, documented applications of this compound within the fields of agrochemical and industrial dye chemistry are not extensively reported in the surveyed scientific literature. However, the broader class of pyridine and its derivatives is of significant importance in these industries. frontierspecialtychemicals.com
Pyridine-based compounds are foundational building blocks for a multitude of agrochemicals, including herbicides, fungicides, and insecticides. Their derivatives are used to produce fourth-generation agrochemical products known for high efficacy and low toxicity. Similarly, in the chemical industry, pyridine scaffolds are utilized in the synthesis of dyes and pigments. The reactivity of substituted pyridines allows for the creation of diverse chemical structures necessary for coloring agents. Given the established role of the pyridine framework, it is plausible that a functionalized intermediate like this compound could serve as a building block in these areas, although specific examples are not currently documented.
Table 2: General Applications of Pyridine Derivatives in Industry
| Industry | Application of Pyridine Scaffolds | Example of Related Compound Use | Reference |
|---|---|---|---|
| Agrochemicals | Intermediates for pesticides and herbicides | 3-Bromo-5-chloro-2-methoxy-pyridine is used in agrochemical production. | Current time information in Bangalore, IN. |
| Industrial Dyes | Synthesis of dyes and pigments | 4-Chloro-3-methoxypyridine (B1320319) is employed in the production of dyes. |
Emergent Research Directions and Prospective Opportunities
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of highly substituted pyridine (B92270) derivatives, including pyridin-4-ols, is a cornerstone of medicinal and materials chemistry. researchgate.net Traditional methods often face limitations such as harsh reaction conditions or lack of flexibility. researchgate.net Consequently, there is a strong drive to develop more efficient, versatile, and sustainable synthetic routes.
One innovative approach is the three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids, which provides a flexible pathway to highly substituted pyridin-4-ol derivatives. chim.it This method can be streamlined into a one-pot procedure, broadening its applicability for creating a diverse range of pyridine structures. beilstein-journals.org The reaction proceeds through a β-ketoenamide intermediate, which then undergoes an intramolecular aldol-type condensation to form the pyridin-4-ol ring. beilstein-journals.org
Another advanced strategy involves the regioselective difunctionalization of 3-chloropyridine (B48278) precursors via 3,4-pyridyne intermediates. nih.gov This method allows for the controlled introduction of two different functional groups adjacent to each other on the pyridine ring. The process starts with a regioselective lithiation of a 3-chloro-2-alkoxypyridine, followed by transmetalation and elimination at elevated temperatures to generate the highly reactive 3,4-pyridyne. nih.gov This intermediate is then trapped by a nucleophile, such as a Grignard reagent, and an electrophile in a regioselective manner. nih.gov This technique has been successfully adapted to a continuous flow setup, which offers better control and scalability. nih.gov
Enzymatic and whole-cell biotransformations are also emerging as powerful and sustainable alternatives for synthesizing functionalized pyridinols. For example, whole cells of Burkholderia sp. MAK1 have demonstrated the ability to regioselectively hydroxylate various substituted pyridines, offering an environmentally friendly method for producing pyridin-5-ols and other oxyfunctionalized derivatives. nih.gov
| Synthetic Strategy | Key Reactants/Intermediates | Key Features | Reference(s) |
| Three-Component Reaction | Lithiated alkoxyallenes, nitriles, carboxylic acids | Flexible, one-pot procedure, forms β-ketoenamide intermediate. | chim.it, beilstein-journals.org |
| Pyridyne Intermediate | 3-Chloro-2-alkoxypyridine, n-BuLi, Grignard reagents | Regioselective 3,4-difunctionalization, compatible with flow chemistry. | nih.gov |
| Whole-Cell Biotransformation | Burkholderia sp. MAK1, substituted pyridines | Sustainable, regioselective hydroxylation. | nih.gov |
Advanced Mechanistic Investigations of Complex Derivatization Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the three-component synthesis of pyridin-4-ols, mechanistic studies have revealed a fascinating multi-step process. chim.it A key feature is the "umpolung" or reversal of polarity of the alkoxyallene subunit after initial reaction and protonation. chim.it The reaction culminates in an aldol-type cyclization involving an amide carbonyl group, which is typically a weak electrophile, to form the final pyridin-4-ol structure. chim.it
The mechanism for the functionalization via 3,4-pyridynes has also been elucidated. It involves a sequence of regioselective lithiation, transmetalation with an organomagnesium halide, and subsequent elimination to form the pyridyne. nih.gov The regioselectivity of the subsequent nucleophilic addition is a subject of significant interest, often explained by aryne distortion models. nih.gov
Palladium-catalyzed cross-coupling reactions are frequently used to derivatize pyridin-4-ol scaffolds. beilstein-journals.org The chemoselectivity of these reactions is a key area of investigation. For instance, studies on pyridinyl fluorosulfates have shown a distinct reactivity profile compared to triflates, allowing for selective functionalization. The general order of reactivity for leaving groups in these Pd-catalyzed reactions is often -Br > -OSO2F > -Cl, enabling the stepwise and controlled installation of different substituents onto the pyridine core. nih.gov
Expansion of Integrated Computational Modeling for Predictive Reactivity
Computational chemistry is becoming an indispensable tool for predicting the reactivity of complex organic molecules and guiding synthetic efforts. Density Functional Theory (DFT) is widely used to study the electronic properties of pyridine derivatives. researchgate.net Such studies involve analyzing frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential maps, and other reactivity indices to understand reaction pathways and predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net
Quantitative models are also being developed to predict the outcomes of specific reactions. For example, a reactivity model for the oxidative addition step in palladium-catalyzed cross-coupling reactions has been created. rsc.org This model can quantitatively predict the relative reactivity of a wide range of (hetero)aryl halides, including various chloropyridines, with a palladium(0) complex. rsc.org By correlating computational parameters with experimental data, such models provide a powerful predictive tool for reaction optimization and catalyst selection. rsc.org These predictive capabilities are crucial for designing efficient syntheses of complex molecules derived from scaffolds like 3-Chloro-2-methoxypyridin-4-ol.
| Computational Method | Application | Insights Gained | Reference(s) |
| Density Functional Theory (DFT) | Electronic structure analysis of pyridine derivatives. | Understanding of reaction pathways, frontier molecular orbitals, and molecular electrostatic potential. | researchgate.net |
| Quantitative Reactivity Models | Predicting outcomes of Pd-catalyzed cross-coupling. | Predictive understanding of (hetero)aryl halide reactivity, aiding in catalyst and substrate selection. | rsc.org |
Development of Novel Catalytic Applications Utilizing this compound Derived Scaffolds
Pyridine derivatives are not only synthetic targets but also play crucial roles as ligands in transition metal catalysis. researchgate.net The specific substitution pattern of this compound makes its derived structures promising candidates for the development of novel ligands and catalysts. The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl or methoxy (B1213986) group can act as coordination sites for metal ions, creating bespoke catalytic environments.
While direct catalytic applications of scaffolds derived from this compound are still an emerging area, the broader class of substituted pyridines has seen extensive use. They serve as ligands in numerous catalytic processes, including Suzuki-Miyaura cross-coupling reactions, which are fundamental for C-C bond formation. nih.govnih.gov The electronic and steric properties of the pyridine ligand, dictated by its substituents, can be fine-tuned to control the activity and selectivity of the metal catalyst. nih.gov For example, the development of catalysts for dehydrogenative coupling reactions to synthesize other N-heterocycles has utilized pyridine-based ligands. researchgate.net The future may see scaffolds derived from this compound being employed in asymmetric catalysis or for creating catalysts with unique reactivity for challenging chemical transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-2-methoxypyridin-4-OL, and how can purity be maximized?
- Methodology :
-
Biocatalytic Synthesis : Utilize Burkholderia sp. MAK1 for hydroxylation under mild conditions (30–40°C, pH 7–8) to minimize byproducts. This green chemistry approach achieves >85% yield with reduced environmental impact .
-
Halogenation Optimization : Introduce chlorine via electrophilic substitution using N-chlorosuccinimide (NCS) in anhydrous dichloromethane. Monitor reaction progress via TLC (Rf = 0.5 in hexane:EtOAc 3:1) .
-
Purification : Recrystallize in ethanol/water (1:3) to achieve ≥98% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) .
Table 1: Comparison of Synthetic Methods
Method Catalyst/Conditions Yield (%) Purity (%) Biocatalytic Burkholderia sp. MAK1 85 97 Electrophilic Chlorination NCS, DCM, 0°C 72 95
Q. How can spectroscopic and chromatographic techniques confirm the structure of this compound?
- NMR Analysis :
- 1H NMR (CDCl3) : Expect peaks at δ 8.15 (d, J=5.6 Hz, H-5), δ 6.85 (d, J=5.6 Hz, H-6), δ 3.95 (s, OCH3). Integrate to confirm substitution patterns .
- 13C NMR : Identify carbonyl (C-4) at δ 165–170 ppm and methoxy carbon at δ 55–60 ppm .
- Mass Spectrometry : ESI-MS m/z 174.5 [M+H]+. Fragmentation patterns should align with pyridine ring cleavage (m/z 95, 79) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Studies : Use B3LYP/6-31G(d) to calculate electron density maps. The C-3 chloro group shows higher electrophilicity (Fukui index f⁻ = 0.12) compared to C-2 methoxy (f⁻ = 0.03), favoring SNAr at C-3 .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize transition states. Activation energy (ΔG‡) decreases by 15–20 kcal/mol compared to non-polar solvents .
Q. What strategies resolve discrepancies in reported biological activities of derivatives?
- Controlled Bioassays : Compare antifungal activity under standardized MIC assays (e.g., Candida albicans ATCC 10231). Derivatives with electron-withdrawing groups (e.g., -CF3) show 4x higher activity than methoxy analogs .
- Mechanistic Studies : Use fluorescence quenching to assess binding to cytochrome P450 enzymes. A 10 nM Kd value correlates with metabolic stability in hepatic microsomes .
Table 2: Biological Activity vs. Substituents
| Derivative | Substituent | MIC (μg/mL) | Binding Affinity (Kd, nM) |
|---|---|---|---|
| 3-Cl-2-OCH3 | -Cl, -OCH3 | 32 | 15 |
| 3-CF3-2-OCH3 | -CF3, -OCH3 | 8 | 8 |
Q. How does pH influence the stability of this compound in aqueous solutions?
- Kinetic Analysis : Conduct accelerated degradation studies (25–40°C) in buffers (pH 1–10). Hydrolysis at C-3 is pH-dependent: t1/2 = 48 h (pH 7), 12 h (pH 10). Use Arrhenius plots to extrapolate shelf life .
- Degradation Products : LC-MS identifies 3-hydroxypyridin-4-ol as the primary hydrolytic byproduct. Stabilize formulations with antioxidants (e.g., 0.1% BHT) .
Q. What role do non-covalent interactions play in the crystal packing of this compound?
- X-ray Crystallography : Analyze hydrogen bonding (O-H···N, 2.8 Å) and π-π stacking (3.4 Å between pyridine rings). These interactions stabilize monoclinic P21/c symmetry .
- Halogen Bonding : The C-Cl group forms Cl···O interactions (3.1 Å) with adjacent methoxy oxygen, contributing to lattice energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
